molecular formula C12H15NO5 B3052569 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid CAS No. 42491-77-0

4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid

Cat. No. B3052569
CAS RN: 42491-77-0
M. Wt: 253.25 g/mol
InChI Key: ULKOBRDRCYROKY-UHFFFAOYSA-N
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Description

  • Molecular Weight : Approximately 271.275 Da

Scientific Research Applications

Biocatalysis in Stereoselective Synthesis

4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid plays a significant role in the stereoselective synthesis of amino acids, a key area in medicinal chemistry and industrial production. Hernández et al. (2017) demonstrated the use of this compound in the biocatalytic synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, achieving high yields. This process involved a one-pot cyclic cascade coupling of an aldol reaction with a stereoselective transamination, showcasing the compound's utility in systems biocatalysis (Hernández et al., 2017).

Synthesis of Unusual Amino Acids

The compound also finds application in the synthesis of unusual amino acids, such as those found in certain antibiotics. Harris and Sih (1992) detailed a yeast-catalyzed stereoselective reduction process using methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate to synthesize S2-(—)-4-amino-2-hydroxybutanoic acid, a component of the antibiotic Amikacin (Harris & Sih, 1992).

Role in Synthesis of Functionalized Molecules

Noda and Seebach (1987) explored the use of derivatives of this compound for substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives. This study highlighted the potential of 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid in creating diverse functionalized molecules, especially in stereochemistry (Noda & Seebach, 1987).

properties

IUPAC Name

2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKOBRDRCYROKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385028, DTXSID20865996
Record name 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_40133
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid

CAS RN

42491-77-0
Record name 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Shapovalova, G Zatonsky, N Grammatikova… - Pharmaceutics, 2023 - mdpi.com
Aminoglycosides are one of the first classes of antibiotics to have been used clinically, and they are still being used today. They have a broad spectrum of antimicrobial activity, making …
Number of citations: 7 www.mdpi.com

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